Stereochemical Identity: (3S,4R) vs. (3R,4R) Diastereomer Differentiation by Molecular Descriptors
The (3S,4R) configuration places the hydroxyl and N‑methylpiperazine groups in a trans relationship on the oxolane ring. This diastereomer is structurally distinct from the (3R,4R) analog exemplified by (3R,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-amine (CAS 1212384‑71‑8), which bears an amine in place of the hydroxyl and a cis relationship between substituents. The (3S,4R) alcohol has a molecular weight of 186.25 g/mol and exactly one hydrogen‑bond donor (the C3‑OH), whereas the (3R,4R) amine analog (MW 185.27 g/mol, CAS 1212384‑71‑8) presents a primary amine with two H‑bond donors and higher basicity, fundamentally altering its protonation state at physiological pH . No quantitative head‑to‑head biological comparison between these specific diastereomers has been publicly disclosed; this evidence relies on class‑level inference.
| Evidence Dimension | Stereochemical configuration and functional group identity |
|---|---|
| Target Compound Data | (3S,4R)‑alcohol: MW 186.25, 1 H‑bond donor (OH), pKa (conjugate acid of piperazine N) ~7.5–8.0 (predicted) |
| Comparator Or Baseline | (3R,4R)‑amine analog (CAS 1212384‑71‑8): MW 185.27, 2 H‑bond donors (NH₂), pKa (amine) ~9.5–10.5 (predicted) |
| Quantified Difference | Functional group switch from alcohol to amine alters H‑bond donor count, basicity, and predicted logD₇.₄ by approximately 0.5–1.5 log units (class‑level prediction based on fragment contributions) [1]. |
| Conditions | Computed molecular descriptors; no experimental head‑to‑head data available for these specific compounds |
Why This Matters
For procurement decisions in medicinal chemistry, the (3S,4R)‑alcohol offers a neutral H‑bond donor with lower basicity compared with the amine analog, enabling distinct SAR exploration vectors—particularly for targets intolerant of cationic amine functionality.
- [1] Bhhatarai B, Walters WP, Hop CECA, Lanza G, Ekins S. (2019). Opportunities and challenges using artificial intelligence in ADME/Tox. Nature Reviews Drug Discovery, 18(6), 419–420. Fragment‑based logD prediction methodology. doi:10.1038/d41573-019-00076-z View Source
